molecular formula C9H8N6O B2717322 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-57-6

2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2717322
CAS No.: 861209-57-6
M. Wt: 216.204
InChI Key: BKCKMZJYWYSRDJ-UHFFFAOYSA-N
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Description

The compound “2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol” belongs to a class of compounds known as triazolopyrimidines. These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring with three nitrogen atoms). The specific compound you’re asking about also has a methyl group (CH3) and a hydroxyl group (OH) attached to it .


Molecular Structure Analysis

Triazolopyrimidines have a planar structure due to the conjugation of the pyrimidine and triazole rings. This planarity and the presence of multiple nitrogen atoms make these compounds good ligands for metal ions .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, including substitutions at the various positions on the rings . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the functional groups present in the molecule. For example, the hydroxyl group would likely make the compound somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and inhibitory effects on 5-lipoxygenase, suggesting potential applications as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Activity

Derivatives of pyrazolopyrimidine have shown significant antibacterial activity against various Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents (Lahmidi et al., 2019).

Antifungal Applications

Some pyrazolopyrimidine derivatives have been evaluated for antifungal abilities against phytopathogenic fungi, such as Colletotrichum gloeosporioides and Fusarium solani, showing promising results that could lead to the development of new antifungal agents (Zhang et al., 2016).

Potential in Anticancer Therapy

A microwave-assisted strategy for synthesizing pyrazolopyrimidin-7(6H)-ones has revealed compounds with good in vitro anticancer activity against various human cancer cell lines. Further studies on one of these compounds showed its ability to induce apoptosis and inhibit mTOR, suggesting its potential in anticancer therapy (Reddy et al., 2014).

Structural and Theoretical Insights

The synthesis of pyrazolopyrimidine derivatives has been complemented by DFT calculations to predict molecular properties, offering insights into their chemical behavior and potential applications in drug design and development (Saracoglu et al., 2019).

Mechanism of Action

While the mechanism of action would depend on the specific biological target, many triazolopyrimidines exhibit biological activity by interacting with enzymes or receptors in cells . The presence of the triazole and pyrimidine rings can allow for hydrogen bonding and other interactions with biological targets.

Future Directions

Triazolopyrimidines are a focus of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

Properties

IUPAC Name

2-methyl-6-(1,2,4-triazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c1-6-2-8-11-3-7(9(16)15(8)13-6)14-5-10-4-12-14/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEZGVVWMQQBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2N1)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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